molecular formula C13H13NO3 B15224158 Ethyl 3-formyl-6-methyl-1H-indole-2-carboxylate

Ethyl 3-formyl-6-methyl-1H-indole-2-carboxylate

Cat. No.: B15224158
M. Wt: 231.25 g/mol
InChI Key: JCNMIOFOJFTRNE-UHFFFAOYSA-N
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Description

Ethyl 3-formyl-6-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-formyl-6-methyl-1H-indole-2-carboxylate typically involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . Another method involves the condensation of ethyl 3-formyl-1H-indole-2-carboxylate with active methylene groups of various derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial production, provided the reaction conditions are optimized for larger batches.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-formyl-6-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated indole derivatives.

Mechanism of Action

The mechanism of action of ethyl 3-formyl-6-methyl-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and enzyme activity . The exact molecular targets and pathways can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-formyl-6-methyl-1H-indole-2-carboxylate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and industrial applications.

Biological Activity

Ethyl 3-formyl-6-methyl-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural configuration that contributes to its potential therapeutic applications, including anticancer and antiviral properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H11NO3C_{12}H_{11}NO_3, with a molecular weight of approximately 217.22 g/mol. The compound contains a formyl group at the 3-position, a methyl group at the 6-position, and an ethyl ester at the 2-position of the indole ring, which enhances its reactivity and biological profile.

This compound exhibits its biological activity through interactions with various molecular targets. The indole nucleus allows for high-affinity binding to multiple receptors, influencing critical biological processes such as cell signaling and enzyme activity. This interaction is essential for understanding its mechanisms in anticancer and antiviral activities .

Anticancer Activity

Recent studies have demonstrated that this compound possesses significant anticancer properties. It has been shown to induce apoptosis in cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The compound enhances caspase-3 activity, a key marker of apoptosis, indicating its potential as an anticancer agent .

Table 1: Summary of Anticancer Studies

Study ReferenceCancer Cell LineConcentration (μM)Effect Observed
MDA-MB-2311.0Morphological changes; increased caspase-3 activity (1.33–1.57 times)
HepG210.0Induction of apoptosis; cell cycle arrest

Antiviral Activity

The compound has also shown promising antiviral activity, particularly against HIV and other viral infections. Its mechanism involves inhibiting viral replication by interfering with specific viral enzymes, similar to other indole derivatives known for their antiviral effects .

Table 2: Summary of Antiviral Studies

Study ReferenceVirus TypeIC50 (μM)Mechanism of Action
HIV0.13Inhibition of integrase strand transfer
Various virusesTBDBinding to viral receptors

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives based on this compound. These derivatives were tested for their cytotoxic effects on various cancer cell lines, demonstrating enhanced activity compared to the parent compound. Structural modifications at the C2 and C6 positions significantly improved their inhibitory effects against cancer cells .

Comparison with Similar Compounds

This compound can be compared with other indole derivatives to highlight its unique properties:

Table 3: Comparison of Indole Derivatives

Compound NameStructural FeaturesNotable Activities
Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylateChlorine atom at the 6-positionAntiviral properties
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylateContains amino and isobutoxy groupsAntiviral activity
Indole-3-acetic acidNatural plant hormonePlant growth regulator

The distinct substitution pattern on this compound contributes to its unique chemical reactivity and biological activities compared to these similar compounds .

Properties

IUPAC Name

ethyl 3-formyl-6-methyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-17-13(16)12-10(7-15)9-5-4-8(2)6-11(9)14-12/h4-7,14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNMIOFOJFTRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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